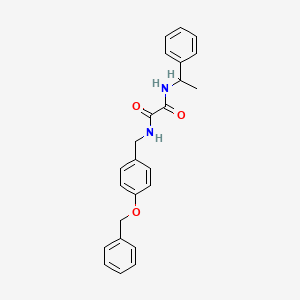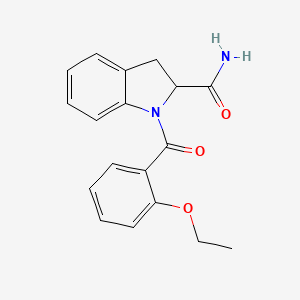![molecular formula C14H17BFNO4 B2446657 7-フルオロ-3-オキソ-2H,4H-ベンゾ[b][1,4]オキサジン-6-ボロン酸ピナコールエステル CAS No. 2018286-71-8](/img/structure/B2446657.png)
7-フルオロ-3-オキソ-2H,4H-ベンゾ[b][1,4]オキサジン-6-ボロン酸ピナコールエステル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Fluoro-3-oxo-2h,4h-benzo[b][1,4]oxazine-6-boronic acid pinacol ester is a boronic ester derivative that has garnered interest in the field of organic chemistry due to its unique structural features and potential applications. This compound is characterized by the presence of a boronic acid pinacol ester group attached to a fluorinated benzooxazine ring, making it a valuable intermediate in various chemical reactions and synthesis processes.
科学的研究の応用
7-Fluoro-3-oxo-2h,4h-benzo[b][1,4]oxazine-6-boronic acid pinacol ester has several scientific research applications:
作用機序
Target of Action
The primary target of the compound “7-Fluoro-3-oxo-2h,4h-benzo[b][1,4]oxazine-6-boronic acid pinacol ester” is protoporphyrinogen oxidase (Protox) . Protox is an essential enzyme involved in the biosynthesis of heme and chlorophyll .
Mode of Action
The compound acts by inhibiting the activity of Protox . This inhibition disrupts the normal function of the enzyme, leading to a halt in the biosynthesis of heme and chlorophyll .
Biochemical Pathways
The affected pathway is the heme and chlorophyll biosynthesis pathway . The inhibition of Protox leads to a decrease in the production of these vital biomolecules, affecting the normal functioning of cells .
Result of Action
The inhibition of Protox and the subsequent disruption of heme and chlorophyll biosynthesis can lead to significant molecular and cellular effects . Depending on the specific cell type and organism, these effects could include impaired energy production, altered cellular function, or even cell death .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoro-3-oxo-2h,4h-benzo[b][1,4]oxazine-6-boronic acid pinacol ester typically involves the following steps:
Formation of the Boronic Acid Pinacol Ester: The boronic acid pinacol ester group is introduced through a reaction between the corresponding boronic acid and pinacol in the presence of a dehydrating agent such as anhydrous magnesium sulfate or molecular sieves.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms can be employed to enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
7-Fluoro-3-oxo-2h,4h-benzo[b][1,4]oxazine-6-boronic acid pinacol ester undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The boronic ester group can undergo oxidation to form the corresponding boronic acid or reduction to yield boranes under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Palladium acetate or palladium chloride are often used as catalysts in Suzuki-Miyaura coupling reactions.
Bases: Potassium carbonate, sodium hydroxide, or cesium carbonate are commonly used bases.
Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF), or water can be used as solvents depending on the reaction conditions.
Major Products
The major products formed from these reactions include various biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
類似化合物との比較
Similar Compounds
7-Fluoro-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-boronic acid: Similar structure but lacks the pinacol ester group.
7-Bromo-2H-benzo[b][1,4]oxazin-3(4H)-one: Contains a bromine atom instead of a fluorine atom.
Uniqueness
The presence of both the fluorine atom and the boronic acid pinacol ester group in 7-Fluoro-3-oxo-2h,4h-benzo[b][1,4]oxazine-6-boronic acid pinacol ester makes it unique. This combination enhances its reactivity and versatility in various chemical reactions, making it a valuable compound in synthetic chemistry .
特性
IUPAC Name |
7-fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4H-1,4-benzoxazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BFNO4/c1-13(2)14(3,4)21-15(20-13)8-5-10-11(6-9(8)16)19-7-12(18)17-10/h5-6H,7H2,1-4H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIJNRXJMZCWQSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2F)OCC(=O)N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BFNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[(4-Cyclohexylphenyl)sulfonyl]-3,5-dimethylpiperidine](/img/structure/B2446574.png)
![1-(6-(4-Benzylpiperazin-1-yl)pyrimidin-4-yl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)urea](/img/structure/B2446575.png)
![3-{4-[(5-Fluoropyrimidin-2-yl)oxy]piperidin-1-yl}-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one](/img/structure/B2446577.png)

![N-[2-(Oxan-4-yl)prop-2-enyl]prop-2-enamide](/img/structure/B2446582.png)


![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-methylpyrrolidine-3-carboxylic acid](/img/structure/B2446586.png)
![N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-4-hydroxypiperidine-1-carboxamide](/img/structure/B2446588.png)




![[(6-oxo-6H-benzo[c]chromen-3-yl)oxy](phenyl)acetic acid](/img/structure/B2446596.png)
